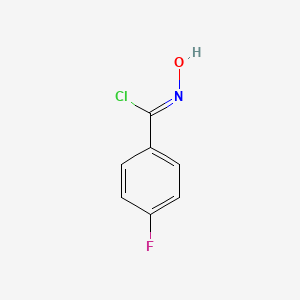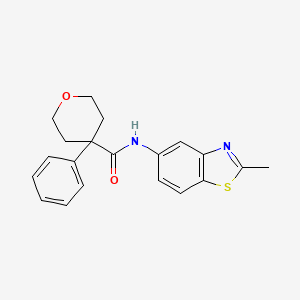
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an oxane ring and a carboxamide group
作用机制
The mechanism of action of azoles generally involves the inhibition of certain enzymes, leading to a disruption of cellular processes. For example, some azoles act as inhibitors of the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
The pharmacokinetics of azoles can vary, but generally, they are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
The action of azoles can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the absorption of some azoles can be affected by the pH of the stomach .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the oxane ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound commonly require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
科学研究应用
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
Some compounds similar to N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide include:
- N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
- N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenoxyacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-21-17-13-16(7-8-18(17)25-14)22-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLJPNEZZRYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2642052.png)
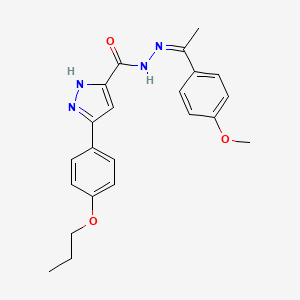
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)
![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)
![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)
![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)
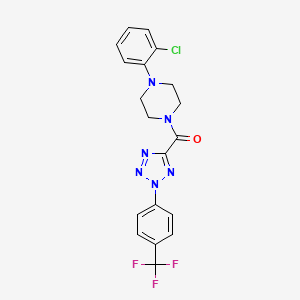
![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)

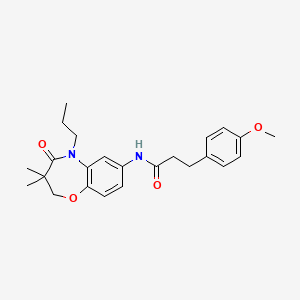
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)
![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)
